

Isolating Plant Organelles with Polysucrose 400: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polysucrose 400

Cat. No.: B599322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific organelles is a fundamental technique in cell biology, crucial for understanding their function, composition, and role in cellular processes. **Polysucrose 400**, a high molecular weight, synthetic polymer of sucrose, serves as an excellent medium for density gradient centrifugation, a core method for separating subcellular components. Its high solubility, low viscosity in solution compared to sucrose, and iso-osmotic nature make it an ideal choice for preserving the structural and functional integrity of isolated organelles.^{[1][2][3]}

These application notes provide detailed protocols for the isolation of mitochondria, chloroplasts, endoplasmic reticulum, and peroxisomes from plant tissues using **Polysucrose 400**-based density gradients. The protocols are designed to yield organelle fractions of high purity, suitable for a range of downstream applications including proteomics, metabolomics, nucleic acid analysis, and functional assays.

General Principles of Organelle Isolation

The isolation of organelles from plant tissues typically involves a two-step process:

- **Differential Centrifugation:** This initial step separates organelles based on their size and sedimentation rate. A crude homogenate of the plant tissue is subjected to a series of

centrifugation steps at increasing speeds. Larger and denser components, such as nuclei and intact cells, pellet at lower speeds, while smaller organelles remain in the supernatant.

- **Density Gradient Centrifugation:** The crude organelle fraction obtained from differential centrifugation is further purified by layering it onto a density gradient of **Polysucrose 400**. Upon centrifugation, organelles migrate through the gradient and band at a position where their buoyant density matches that of the surrounding medium. This allows for the separation of organelles with similar sizes but different densities.

Preparing Polysucrose 400 Solutions

Polysucrose 400 is a powder that needs to be dissolved in a suitable buffer to create stock solutions of various densities. These stock solutions are then used to prepare the layers of the density gradient.

Protocol for Preparing a 60% (w/v) **Polysucrose 400** Stock Solution:

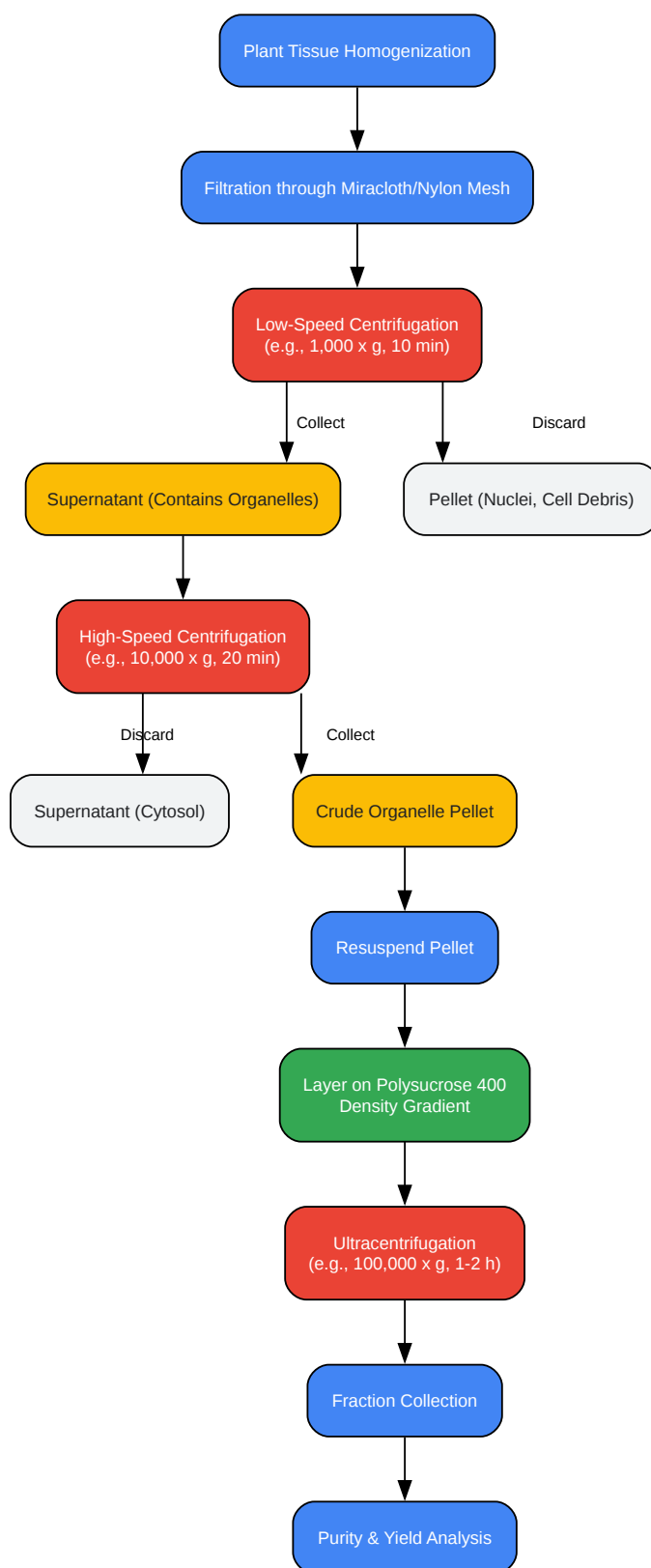
- Weigh 60 g of **Polysucrose 400** powder.
- In a beaker, add the powder to approximately 70 ml of the desired buffer (e.g., a HEPES-based buffer with appropriate osmoticum like sorbitol or mannitol).
- Stir the mixture on a magnetic stirrer until the **Polysucrose 400** is completely dissolved. This may take some time. Avoid vigorous stirring that can cause foaming. Gentle heating (e.g., in a 30-40°C water bath) can aid dissolution.
- Once dissolved, transfer the solution to a 100 ml volumetric flask.
- Rinse the beaker with a small amount of buffer and add the rinsing to the volumetric flask.
- Bring the final volume to 100 ml with the buffer.
- Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter. Store at 4°C.

Lower percentage solutions can be prepared by diluting the 60% stock solution with the appropriate buffer.

Experimental Protocols

The following protocols provide detailed steps for the isolation of specific organelles using **Polysucrose 400** density gradients. All centrifugation steps should be performed at 4°C.

Workflow for Organelle Isolation



[Click to download full resolution via product page](#)

Caption: General workflow for isolating plant organelles.

Isolation of Mitochondria from Plant Tissues (e.g., Etiolated Seedlings)

Protocol:

- Homogenization: Homogenize 50-100 g of etiolated plant tissue in 200 ml of ice-cold grinding buffer (0.3 M mannitol, 50 mM HEPES-KOH pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA, 0.1% (w/v) cysteine, 1 mM DTT) using a blender.
- Filtration: Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.
- Differential Centrifugation:
 - Centrifuge the filtrate at 1,000 x g for 10 minutes to pellet nuclei and debris.
 - Carefully collect the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the crude mitochondrial fraction.
 - Discard the supernatant.
- Washing: Gently resuspend the pellet in 20-30 ml of wash buffer (0.3 M mannitol, 20 mM HEPES-KOH pH 7.5, 1 mM EDTA) and centrifuge again at 12,000 x g for 20 minutes.
- **Polysucrose 400** Gradient Centrifugation:
 - Carefully resuspend the washed mitochondrial pellet in a minimal volume of wash buffer (e.g., 1-2 ml).
 - Prepare a discontinuous **Polysucrose 400** gradient in an ultracentrifuge tube by carefully layering solutions of decreasing density. For example, from bottom to top: 3 ml of 40% (w/v), 4 ml of 25% (w/v), and 3 ml of 18% (w/v) **Polysucrose 400** in wash buffer.
 - Carefully layer the resuspended crude mitochondrial fraction on top of the gradient.
 - Centrifuge at 100,000 x g for 1-2 hours in a swinging-bucket rotor.

- **Fraction Collection:** Intact mitochondria will band at the interface of the 25% and 40% **Polysucrose 400** layers. Carefully collect this band using a Pasteur pipette.
- **Final Wash:** Dilute the collected fraction with at least 3 volumes of wash buffer and centrifuge at 10,000 x g for 15 minutes to pellet the purified mitochondria. Resuspend the pellet in a suitable buffer for downstream applications.

Quantitative Data and Purity Assessment:

Parameter	Expected Value/Method	Marker Enzyme/Protein	Contaminant Marker
Yield	1-5 mg mitochondrial protein per 100 g of tissue		
Purity	>90%	Cytochrome c oxidase (inner membrane)	Catalase (peroxisomes), Chlorophyll (chloroplasts), Glucose-6-phosphatase (ER)
Integrity	High respiratory control ratio (RCR)		

Isolation of Chloroplasts from Leaf Tissue (e.g., Spinach)

Protocol:

- **Homogenization:** Homogenize 50 g of deveined spinach leaves in 150 ml of ice-cold grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.8, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA) with a few short bursts in a blender.
- **Filtration:** Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

- Differential Centrifugation:
 - Centrifuge the filtrate at 200 x g for 2 minutes to pellet cell debris.
 - Transfer the supernatant to a new tube and centrifuge at 1,000 x g for 7 minutes to pellet the crude chloroplasts.
- Washing: Gently resuspend the pellet in wash buffer (same as grinding buffer but without BSA) and centrifuge again at 1,000 x g for 5 minutes.
- **Polysucrose 400** Gradient Centrifugation:
 - Resuspend the crude chloroplast pellet in a small volume of wash buffer.
 - Prepare a discontinuous **Polysucrose 400** gradient, for example, a 40%/80% step gradient.
 - Layer the chloroplast suspension onto the gradient and centrifuge at 2,500 x g for 15 minutes in a swinging-bucket rotor.
- Fraction Collection: Intact chloroplasts will band at the interface of the 40% and 80% layers. Collect this band.
- Final Wash: Dilute the collected fraction with wash buffer and centrifuge at 1,000 x g for 5 minutes to obtain the purified chloroplast pellet.

Quantitative Data and Purity Assessment:

Parameter	Expected Value/Method	Marker Enzyme/Protein	Contaminant Marker
Yield	10-20 mg chlorophyll per 100 g of leaves		
Purity	>85% intact chloroplasts	RuBisCO (stroma), LHCII (thylakoid membrane)	Cytochrome c oxidase (mitochondria), Catalase (peroxisomes)
Integrity	High rates of CO ₂ -dependent O ₂ evolution		

Isolation of Endoplasmic Reticulum (Microsomes) from Plant Tissues

Protocol:

- Homogenization: Homogenize 50 g of plant tissue (e.g., cauliflower florets or etiolated seedlings) in 100 ml of ice-cold grinding buffer (0.4 M sucrose, 100 mM Tris-HCl pH 7.8, 10 mM KCl, 1 mM EDTA, 1 mM DTT).
- Filtration: Filter through cheesecloth and Miracloth.
- Differential Centrifugation:
 - Centrifuge at 10,000 x g for 20 minutes to remove larger organelles.
 - Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing ER).
- **Polysucrose 400** Gradient Centrifugation:
 - Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 0.25 M sucrose in 10 mM Tris-HCl pH 7.2).

- Prepare a continuous or discontinuous **Polysucrose 400** gradient (e.g., 15% to 45%).
- Layer the resuspended microsomes onto the gradient and centrifuge at 100,000 x g for 2-3 hours.
- Fraction Collection: The ER will form a band within the gradient. The exact position will depend on the tissue and the gradient profile. Fractions should be collected and analyzed for ER marker enzymes.

Quantitative Data and Purity Assessment:

Parameter	Expected Value/Method	Marker Enzyme/Protein	Contaminant Marker
Yield	Variable, dependent on tissue type		
Purity	Assessed by enrichment of marker enzymes	NADPH-cytochrome c reductase, Glucose-6-phosphatase	Cytochrome c oxidase (mitochondria), Chlorophyll (chloroplasts), Vanadate-sensitive H ⁺ -ATPase (plasma membrane)

Isolation of Peroxisomes (Glyoxysomes/Leaf Peroxisomes) from Plant Tissues

Protocol:

- Homogenization: Homogenize 50-100 g of tissue (e.g., cotyledons of oilseed plants for glyoxysomes, or green leaves for leaf peroxisomes) in grinding medium (0.25 M sucrose, 100 mM Tricine-KOH pH 7.5, 1 mM EDTA, 1 mM DTT).
- Filtration: Filter through cheesecloth and Miracloth.
- Differential Centrifugation:

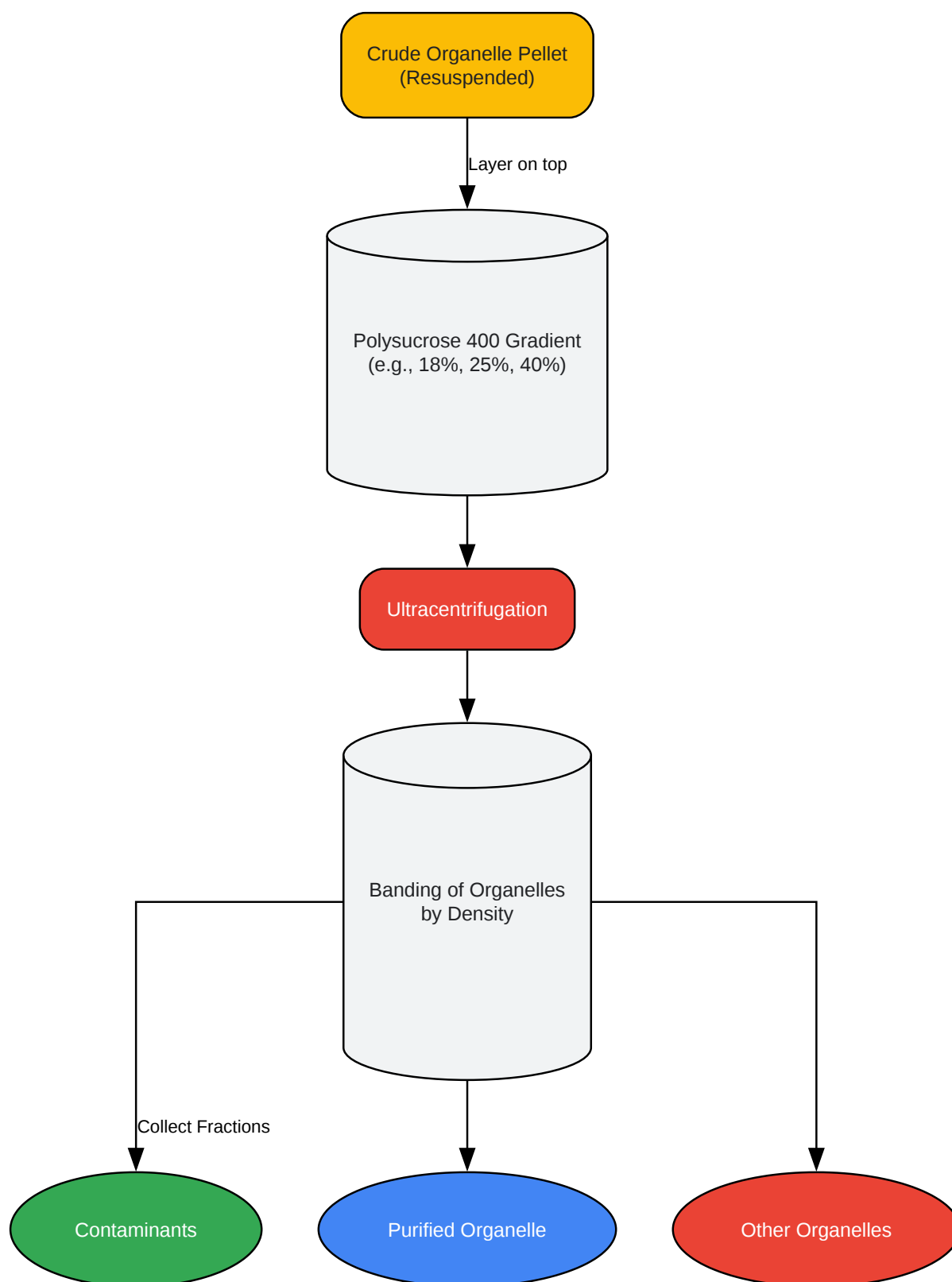
- Centrifuge at 2,000 x g for 10 minutes.
- Centrifuge the supernatant at 10,000 x g for 20 minutes to obtain a crude organellar pellet.
- **Polysucrose 400** Gradient Centrifugation:
 - Gently resuspend the pellet in a small volume of grinding medium.
 - Prepare a steep discontinuous **Polysucrose 400** gradient (e.g., 20%, 35%, 45%, 60%).
 - Layer the sample on top and centrifuge at 100,000 x g for 2 hours.
- Fraction Collection: Peroxisomes are dense organelles and will band in the higher density regions of the gradient (e.g., at the 45%/60% interface).

Quantitative Data and Purity Assessment:

Parameter	Expected Value/Method	Marker Enzyme/Protein	Contaminant Marker
Yield	Lower than mitochondria and chloroplasts		
Purity	Assessed by high specific activity of marker enzymes	Catalase, Malate synthase (glyoxysomes), Glycolate oxidase (leaf peroxisomes)	Cytochrome c oxidase (mitochondria), RuBisCO (chloroplasts)

Visualization of Experimental Workflow

Density Gradient Centrifugation for Organelle Purification



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmobioussa.com [cosmobioussa.com]
- 2. Polysucrose 400, synthetic sucrose polymer (CAS 26873-85-8) | Abcam [abcam.com]
- 3. Polysucrose | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- To cite this document: BenchChem. [Isolating Plant Organelles with Polysucrose 400: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599322#detailed-methods-for-isolating-specific-organelles-with-polysucrose-400]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com